molecular formula C11H9N3O2 B1610492 N-(4-Nitrophenyl)pyridin-2-amine CAS No. 24068-29-9

N-(4-Nitrophenyl)pyridin-2-amine

Cat. No.: B1610492
CAS No.: 24068-29-9
M. Wt: 215.21 g/mol
InChI Key: XIULWQATZCLFGN-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amino group at the 2-position and a nitrophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Nitrophenyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction between 4-nitrochlorobenzene and 2-aminopyridine. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Nitrophenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

    Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Acyl chlorides or alkyl halides, base (e.g., triethylamine), solvent (e.g., dichloromethane).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Reduction: N-(4-Aminophenyl)pyridin-2-amine.

    Substitution: N-(4-Nitrophenyl)-N-substituted pyridin-2-amines.

    Oxidation: N-(4-Nitrosophenyl)pyridin-2-amine or N-(4-Nitrophenyl)pyridin-2-nitroamine.

Scientific Research Applications

N-(4-Nitrophenyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of probes for biological imaging and as a ligand in the study of enzyme interactions.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic properties.

Comparison with Similar Compounds

    N-(4-Nitrophenyl)pyridin-4-amine: Similar structure but with the amino group at the 4-position of the pyridine ring.

    N-(2-Nitrophenyl)pyridin-2-amine: Similar structure but with the nitrophenyl group at the 2-position of the pyridine ring.

    N-(4-Nitrophenyl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness: N-(4-Nitrophenyl)pyridin-2-amine is unique due to the specific positioning of the nitrophenyl and amino groups, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

N-(4-nitrophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-14(16)10-6-4-9(5-7-10)13-11-3-1-2-8-12-11/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIULWQATZCLFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507167
Record name N-(4-Nitrophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24068-29-9
Record name N-(4-Nitrophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-nitro aniline (2 g, 14.48 mmol) and 2-bromo pyridine (3.43 g, 21.72 mmol) in DMSO (12 ml) was added powdered potassium hydroxide (3.24 g, 57.92 mmol) at room temperature and the reaction mixture was heated at 100° C. for 15 hr. The reaction mixture was diluted with ethyl acetate, and water added. The organic layer was separated, washed with brine, dried and evaporated to give crude material. Purification by column chromatography using hexane/ethyl acetate (96:4) yielded (4-nitro-phenyl)-pyridin-2-yl-amine (0.28 g, 9%).
Quantity
2 g
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reactant
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3.43 g
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reactant
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3.24 g
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reactant
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12 mL
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solvent
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Synthesis routes and methods II

Procedure details

0.3 g of 4-fluoronitrobenzene, 0.4 g of 2-aminopyridine, and 0.353 g of K2CO3 were added to a solution of 2.5 ml of N-methylpyrrolidinone. The reaction medium was heated at 60° C. for 1 hour and 0.286 g of potassium tert-butoxide was then added. Heating was then continued for 6 hours and, after cooling to room temperature, the reaction medium was then poured into a water and ice mixture. The yellow precipitate formed was filtered off, reslurried in water and then dried over P2O5. 0.09 g of N-(4-nitrophenyl)pyrid-2-amine (5) was obtained.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.353 g
Type
reactant
Reaction Step One
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2.5 mL
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solvent
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0.286 g
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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